molecular formula C8H8N4O B13334619 5-(5-Amino-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one

5-(5-Amino-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one

Cat. No.: B13334619
M. Wt: 176.18 g/mol
InChI Key: CUZMUBNLBITFOL-UHFFFAOYSA-N
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Description

5-(5-Amino-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one typically involves the reaction of 5-amino-1H-pyrazole with a suitable pyridine derivative. One common method includes the cyclocondensation of 5-amino-1H-pyrazole with a β-ketoester under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group and other positions on the rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(5-Amino-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(5-Amino-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-pyrazolo[4,3-b]pyridine: Similar structure with a pyrazole and pyridine ring.

    5-Amino-1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrazole and pyrimidine ring.

Uniqueness

5-(5-Amino-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

5-(3-amino-1H-pyrazol-5-yl)-1H-pyridin-2-one

InChI

InChI=1S/C8H8N4O/c9-7-3-6(11-12-7)5-1-2-8(13)10-4-5/h1-4H,(H,10,13)(H3,9,11,12)

InChI Key

CUZMUBNLBITFOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1C2=CC(=NN2)N

Origin of Product

United States

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